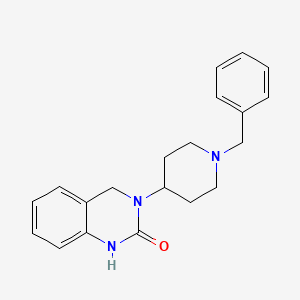

3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Vue d'ensemble

Description

This compound is a chemical substance with the molecular formula C18H20N4 . It is related to a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a piperidine ring, which is further connected to a tetrahydroquinazolin-2-one group . The InChI key for this compound is PPCBCJLLOQPIRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.38 . It is stored at room temperature and is available in liquid form .Applications De Recherche Scientifique

Synthesis Techniques : A study outlined an efficient, solvent-free method for synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines, emphasizing the direct reaction of 2-aminobenzylamine with benzaldehyde derivatives. This method does not require catalysts or auxiliary reagents, showcasing a streamlined approach to produce tetrahydroquinazoline products, including the one (Correa et al., 2002).

Potential in Pharmacology : Another research explored the molecule’s potential in pharmacology, specifically its selectivity and behavior as a D4R antagonist. This study highlighted its significant brain penetration, which could be relevant for disorders involving D4R (Del Bello et al., 2018).

Chemical Properties and Reactions : A research focused on the benzoxazol-2-yl- substituent, which acts as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This study is relevant for understanding the structural features and reactions involving tetrahydroquinazolines (Lahm & Opatz, 2014).

Exploring Antipsychotic Agents : The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents were also investigated. This research examined the binding to various receptors and the antagonistic effect on specific responses in mice, providing insights into the therapeutic applications of tetrahydroquinazoline derivatives (Norman et al., 1996).

Anticancer Potential : A study at the AACR Annual Meeting presented the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The tetrahydroisoquinoline family includes potent cytotoxic agents, suggesting the importance of this structure in developing new pharmaceuticals (Redda et al., 2010).

Potential Antimalarials : Research on potential antimalarials involved the synthesis of compounds including 4-benzylpiperidine, showcasing the relevance of tetrahydroquinazoline structures in the search for new antimalarial drugs (Barlin & Jiravinyu, 1990).

Antibacterial and Anthelmintic Activities : The synthesis of various substituted quinazolinones, including 3-(Substituted)-2-phenylquinazolin-4(3H)-one, was explored for their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This indicates the compound's potential in developing new treatments for these conditions (Debnath & Manjunath, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-20-21-19-9-5-4-8-17(19)15-23(20)18-10-12-22(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKKEKDXSQIEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one | |

CAS RN |

79098-88-7 | |

| Record name | 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)